

JHU-083: Application Notes and Protocols for Cell Culture Experiments

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For Researchers, Scientists, and Drug Development Professionals

Introduction

JHU-083 is a novel, orally bioavailable prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2] As a glutaminase inhibitor, **JHU-083** effectively blocks the conversion of glutamine to glutamate, a critical step in cellular metabolism.[3] This disruption of glutamine metabolism has shown significant therapeutic potential in preclinical studies, particularly in oncology and immunology. **JHU-083**'s mechanism of action involves the inhibition of key metabolic pathways that are often upregulated in cancer cells, such as the mTOR signaling pathway and purine biosynthesis.[4][5] Furthermore, **JHU-083** has been shown to modulate the tumor microenvironment, enhancing anti-tumor immune responses.[6][7] These characteristics make **JHU-083** a valuable tool for in vitro studies aimed at understanding glutamine metabolism and developing novel therapeutic strategies.

This document provides detailed application notes and protocols for the preparation and use of **JHU-083** in cell culture experiments.

Data Presentation Physicochemical Properties



Property	Value	Reference
CAS Number	1998725-11-3	[8]
Molecular Formula	C14H24N4O4	[8]
Molecular Weight	312.4 g/mol	[8]
Appearance	Crystalline solid	[8]

Solubility

Solvent	Solubility	Reference
DMSO	1-10 mg/mL (sparingly soluble)	[8]
Acetonitrile	0.1-1 mg/mL (slightly soluble)	[8]
Water	8 mg/mL	[3]
Ethanol	15 mg/mL	[3]

Note: One vendor reports higher solubility in DMSO (62 mg/mL), ethanol (62 mg/mL), and lower solubility in water (3 mg/mL).[3] It is recommended to test solubility with a small amount of compound before preparing a large stock solution.

Recommended Concentrations for Cell Culture



Cell Type	Effective Concentration Range	Observed Effects	Reference
Glioma Cells	1-100 μΜ	Reduced cell growth, disrupted mTOR signaling, downregulated Cyclin D1	[4][5]
Medulloblastoma Cell Lines	10-20 μΜ	Decreased growth, increased apoptosis	[4]
CD4+ T cells	1-100 μΜ	Inhibition of T-cell proliferation, decreased T-cell activation	[3]

Experimental Protocols Preparation of JHU-083 Stock Solution

Important: **JHU-083** solutions are reported to be unstable. It is crucial to prepare fresh solutions for each experiment or, if necessary, to prepare small aliquots and store them appropriately for a short duration.[3][9]

Materials:

- JHU-083 powder
- Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
- Sterile, nuclease-free microcentrifuge tubes
- Vortex mixer
- Calibrated pipettes

Procedure:



- Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of JHU-083 powder.
- Solvent Addition: Add the appropriate volume of anhydrous DMSO to the JHU-083 powder to achieve a desired stock concentration (e.g., 10 mM). It is recommended to start with a concentration within the known solubility range (e.g., 1-10 mg/mL, which corresponds to approximately 3.2-32 mM).
- Dissolution: Vortex the solution thoroughly until the **JHU-083** is completely dissolved. Gentle warming (e.g., to 37°C) may aid dissolution, but prolonged heating should be avoided due to the compound's instability.
- Sterilization: Filter-sterilize the stock solution using a 0.22 μm syringe filter compatible with DMSO.
- Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for short-term storage. Avoid repeated freeze-thaw cycles. For optimal results, prepare the stock solution fresh on the day of the experiment.[3][9]

Cell Treatment Protocol

Materials:

- Cultured cells in appropriate cell culture vessels
- Complete cell culture medium
- JHU-083 stock solution (prepared as described above)
- Vehicle control (e.g., DMSO)

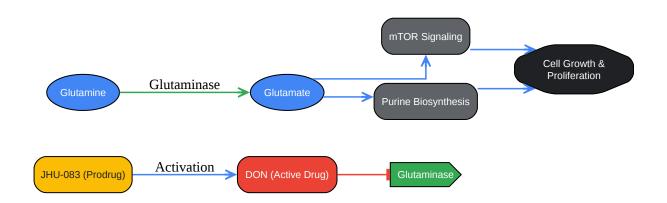
Procedure:

 Cell Seeding: Seed cells at the desired density in culture plates or flasks and allow them to adhere and enter the logarithmic growth phase (typically 24 hours).



- Preparation of Working Solution: On the day of the experiment, thaw a fresh aliquot of the
 JHU-083 stock solution. Dilute the stock solution to the final desired working concentration in
 pre-warmed complete cell culture medium. Ensure the final concentration of the solvent
 (e.g., DMSO) in the cell culture medium is consistent across all experimental conditions and
 is at a level that does not affect cell viability (typically ≤ 0.1%).
- Vehicle Control: Prepare a vehicle control by adding the same volume of the solvent (e.g., DMSO) used to dissolve JHU-083 to an equal volume of complete cell culture medium.
- Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of **JHU-083** or the vehicle control.
- Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
- Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V/PI staining, caspase activity), western blotting for signaling pathway analysis, or metabolic assays.

Mandatory Visualizations Signaling Pathway of JHU-083

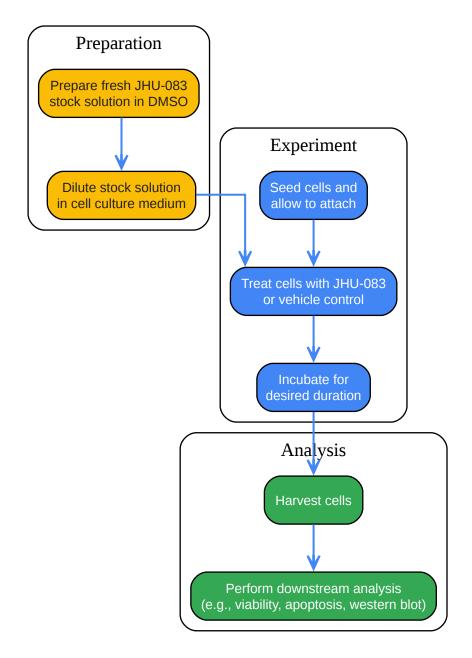


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Caption: **JHU-083** is converted to its active form, DON, which inhibits glutaminase.



Experimental Workflow for JHU-083 Cell Culture Experiments



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Caption: Workflow for preparing and using **JHU-083** in cell culture experiments.



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